molecular formula C27H22N2O7 B12472514 2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate

2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate

Cat. No.: B12472514
M. Wt: 486.5 g/mol
InChI Key: LXTKAODDRMXGDF-UHFFFAOYSA-N
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Description

2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is a complex organic compound with a molecular formula of C28H25NO6 and a molecular weight of 471.5 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the subsequent functionalization of the molecule. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share structural similarities with 2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate but may differ in their functional groups and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further study and development.

Properties

Molecular Formula

C27H22N2O7

Molecular Weight

486.5 g/mol

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 1-benzamido-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C27H22N2O7/c30-23(18-11-13-22(14-12-18)36-27(34)20-9-5-2-6-10-20)17-35-26(33)21-15-24(31)29(16-21)28-25(32)19-7-3-1-4-8-19/h1-14,21H,15-17H2,(H,28,32)

InChI Key

LXTKAODDRMXGDF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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